2-(2,6-dimethylphenoxy)-N,N-diethylethanamine
Overview
Description
2-(2,6-dimethylphenoxy)-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxyalkylamines. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, and an ethylamine chain substituted with two ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N,N-diethylethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylphenol, which is reacted with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol.
Amination: The 2-(2,6-dimethylphenoxy)ethanol is then subjected to amination using diethylamine in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high conversion rates and selectivity, often involving the use of high-pressure reactors and automated control systems to monitor the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N,N-diethylethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: This compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group allows for binding to hydrophobic pockets, while the ethylamine chain can interact with amino acid residues through hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylphenoxy)ethanol
- 2-(2,6-dimethylphenoxy)acetic acid
- 2,6-dimethylphenol
Uniqueness
2-(2,6-dimethylphenoxy)-N,N-diethylethanamine is unique due to its specific substitution pattern and the presence of both phenoxy and ethylamine functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N,N-diethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-5-15(6-2)10-11-16-14-12(3)8-7-9-13(14)4/h7-9H,5-6,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPDSRNSEOOMSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC=C1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979214 | |
Record name | 2-(2,6-Dimethylphenoxy)-N,N-diethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-62-3 | |
Record name | NSC31247 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,6-Dimethylphenoxy)-N,N-diethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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